Cas no 1396869-67-2 (3-fluoro-4-methoxy-N-{1-6-(2-methoxyphenyl)pyridazin-3-ylpiperidin-4-yl}benzamide)

3-Fluoro-4-methoxy-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}benzamide is a synthetic organic compound featuring a pyridazine core substituted with a methoxyphenyl group and linked to a piperidine moiety, further functionalized with a fluorinated benzamide group. This structure suggests potential utility in medicinal chemistry, particularly as a bioactive scaffold for targeting neurological or metabolic pathways. The presence of fluorine and methoxy groups enhances its binding affinity and metabolic stability, while the pyridazine-piperidine framework offers conformational flexibility for receptor interactions. Its well-defined molecular architecture makes it a promising candidate for drug discovery, particularly in the development of kinase inhibitors or GPCR modulators. The compound’s purity and structural precision ensure reproducibility in research applications.
3-fluoro-4-methoxy-N-{1-6-(2-methoxyphenyl)pyridazin-3-ylpiperidin-4-yl}benzamide structure
1396869-67-2 structure
Product name:3-fluoro-4-methoxy-N-{1-6-(2-methoxyphenyl)pyridazin-3-ylpiperidin-4-yl}benzamide
CAS No:1396869-67-2
MF:C24H25FN4O3
MW:436.478708982468
CID:6491632

3-fluoro-4-methoxy-N-{1-6-(2-methoxyphenyl)pyridazin-3-ylpiperidin-4-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-4-methoxy-N-{1-6-(2-methoxyphenyl)pyridazin-3-ylpiperidin-4-yl}benzamide
    • 3-fluoro-4-methoxy-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]benzamide
    • Inchi: 1S/C24H25FN4O3/c1-31-21-6-4-3-5-18(21)20-8-10-23(28-27-20)29-13-11-17(12-14-29)26-24(30)16-7-9-22(32-2)19(25)15-16/h3-10,15,17H,11-14H2,1-2H3,(H,26,30)
    • InChI Key: RRHHWCQGVVWCCI-UHFFFAOYSA-N
    • SMILES: C(NC1CCN(C2=NN=C(C3=CC=CC=C3OC)C=C2)CC1)(=O)C1=CC=C(OC)C(F)=C1

3-fluoro-4-methoxy-N-{1-6-(2-methoxyphenyl)pyridazin-3-ylpiperidin-4-yl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6247-1005-20μmol
3-fluoro-4-methoxy-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}benzamide
1396869-67-2
20μmol
$79.0 2023-09-09
Life Chemicals
F6247-1005-25mg
3-fluoro-4-methoxy-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}benzamide
1396869-67-2
25mg
$109.0 2023-09-09
Life Chemicals
F6247-1005-5mg
3-fluoro-4-methoxy-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}benzamide
1396869-67-2
5mg
$69.0 2023-09-09
Life Chemicals
F6247-1005-15mg
3-fluoro-4-methoxy-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}benzamide
1396869-67-2
15mg
$89.0 2023-09-09
Life Chemicals
F6247-1005-1mg
3-fluoro-4-methoxy-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}benzamide
1396869-67-2
1mg
$54.0 2023-09-09
Life Chemicals
F6247-1005-30mg
3-fluoro-4-methoxy-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}benzamide
1396869-67-2
30mg
$119.0 2023-09-09
Life Chemicals
F6247-1005-4mg
3-fluoro-4-methoxy-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}benzamide
1396869-67-2
4mg
$66.0 2023-09-09
Life Chemicals
F6247-1005-40mg
3-fluoro-4-methoxy-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}benzamide
1396869-67-2
40mg
$140.0 2023-09-09
Life Chemicals
F6247-1005-10mg
3-fluoro-4-methoxy-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}benzamide
1396869-67-2
10mg
$79.0 2023-09-09
Life Chemicals
F6247-1005-75mg
3-fluoro-4-methoxy-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}benzamide
1396869-67-2
75mg
$208.0 2023-09-09

3-fluoro-4-methoxy-N-{1-6-(2-methoxyphenyl)pyridazin-3-ylpiperidin-4-yl}benzamide Related Literature

Additional information on 3-fluoro-4-methoxy-N-{1-6-(2-methoxyphenyl)pyridazin-3-ylpiperidin-4-yl}benzamide

Introduction to Compound CAS No. 1396869-67-2: 3-fluoro-4-methoxy-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}benzamide

The compound with CAS No. 1396869-67-2, named 3-fluoro-4-methoxy-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}benzamide, is a highly specialized organic molecule with a complex structure. This compound belongs to the class of benzamides, which are widely studied in pharmaceutical chemistry due to their potential as bioactive agents. The molecule incorporates several functional groups, including a fluoro group, a methoxy group, and a pyridazine ring, which contribute to its unique chemical properties and biological activity.

Recent advancements in medicinal chemistry have highlighted the importance of such molecules in drug discovery. The pyridazine ring in this compound is particularly interesting as it is known to exhibit significant biological activity in various therapeutic areas, including anticancer and anti-inflammatory applications. The presence of the fluoro group at the 3-position of the benzamide moiety further enhances the molecule's pharmacokinetic properties, making it a promising candidate for further research.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. Researchers have employed advanced techniques such as Suzuki coupling and Stille coupling reactions to construct the pyridazine ring and other critical components of the molecule. These methods not only ensure the formation of stable bonds but also allow for fine-tuning of the molecule's structure to optimize its bioactivity.

In terms of biological activity, studies have shown that 3-fluoro-4-methoxy-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}benzamide exhibits potent inhibitory effects against certain enzymes involved in disease pathways. For instance, it has demonstrated significant activity against kinases, which are key targets in cancer therapy. This makes it a valuable lead compound for developing novel therapeutic agents.

Moreover, the methoxy group at the 4-position of the benzamide moiety plays a crucial role in modulating the molecule's solubility and permeability, which are essential properties for drug delivery. The combination of these functional groups creates a synergistic effect that enhances the compound's overall bioavailability and efficacy.

Recent research has also focused on understanding the molecular interactions of this compound with its target proteins. Advanced computational methods, such as molecular docking and dynamics simulations, have provided insights into how the pyridazine ring interacts with specific binding sites on target enzymes. These studies have revealed that the compound forms strong hydrogen bonds and hydrophobic interactions with its targets, contributing to its high potency.

In conclusion, CAS No. 1396869-67-2 represents a cutting-edge advancement in organic chemistry with potential applications in drug development. Its unique structure and promising biological activity make it a subject of intense interest for researchers in academia and industry alike.

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